4-Methyl-2-(trimethylsilyl)phenol
Description
Significance of Organosilicon Compounds in Contemporary Organic Synthesis
Organosilicon compounds, particularly aryl silanes, have become indispensable tools in modern organic synthesis. scispace.com The silicon-carbon bond, while stable, can be selectively cleaved or transformed, allowing the silyl (B83357) group to function as a versatile synthetic handle. scispace.com Silanes are utilized in a wide array of chemical reactions, including cross-coupling reactions, reductions, and oxidations, making them crucial for the construction of complex molecules. scispace.com Their applications are widespread, spanning the synthesis of pharmaceuticals, agrochemicals, and advanced materials. scispace.com The unique reactivity of the Si-H and Si-C bonds allows for their use as protecting groups, synthetic intermediates, and reagents in catalytic processes like hydrosilylation. researchgate.net The development of new catalytic systems continues to expand the utility of organosilicon compounds, solidifying their importance in the synthetic chemist's toolkit. nih.gov
Fundamental Role of Phenolic Compounds in Organic Transformations and Target Molecule Construction
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are fundamental building blocks in organic chemistry. chemicalbook.comnih.gov They are prevalent in nature, forming the basis for a vast number of natural products, and are key structural motifs in pharmaceuticals, polymers, and other functional materials. chemicalbook.com The hydroxyl group can direct electrophilic substitution on the aromatic ring, and it can be transformed into other functional groups, such as ethers and esters. Phenols are also critical precursors in the synthesis of more complex molecules like salicylic (B10762653) acids and catechols. acs.org Their synthesis often begins with simple carbohydrates, which are converted through metabolic pathways like the shikimate pathway into precursors such as phenylalanine, which then leads to a variety of phenolic acids and other derivatives. chemicalbook.com
Overview of Silylated Phenols as Versatile Synthetic Intermediates
The combination of a phenol (B47542) and a silyl group on the same aromatic ring creates a silylated phenol, a highly versatile synthetic intermediate. The silyl group can act as a removable directing group, enabling regioselective functionalization at positions that might otherwise be difficult to access. For instance, an ortho-silyl group can direct further substitution or can itself be replaced by a range of other functional groups through ipso-substitution. researchgate.net
Recent advancements have focused on the catalytic ortho-C–H silylation of phenols, which provides a direct and efficient route to these valuable intermediates. nih.govacs.org Strategies often employ a directing group, which can be the hydroxyl group itself or a derivative, to guide a transition metal catalyst to the adjacent C-H bond. berkeley.edunih.gov The resulting ortho-silyl phenols are stable yet reactive intermediates that can be used in a variety of subsequent transformations, including cross-coupling reactions and oxidations, to build complex molecular architectures. acs.orgberkeley.edu
Research Landscape and Specific Focus on 4-Methyl-2-(trimethylsilyl)phenol
While the broader class of silylated phenols is well-explored, dedicated research on This compound (CAS No. 58933-96-3) is not extensively represented in major scientific databases. However, its structure, which is that of a silylated p-cresol (B1678582), places it squarely within the interest of modern synthetic methodology.
The synthesis of this compound can be envisioned through established methods for the ortho-functionalization of phenols. A prominent strategy would be the directed ortho-C–H silylation of p-cresol (4-methylphenol). nih.govacs.org This approach often involves the in-situ protection of the hydroxyl group to form a directing group, followed by a transition-metal-catalyzed reaction with a silicon source. For example, iridium- or rhodium-based catalytic systems have been successfully employed for the ortho-silylation of various phenol derivatives. acs.orgberkeley.edunih.gov
Alternatively, a classical approach could involve the ortho-lithiation of a protected 4-methyl-2-halophenol, followed by quenching with a silyl electrophile like trimethylsilyl (B98337) chloride. A documented synthesis for the isomeric 2-(trimethylsilyl)phenol (B102975) proceeds via the lithiation of (2-bromophenoxy)trimethylsilane with n-butyllithium, followed by an intramolecular rearrangement, to afford the product in high yield. chemicalbook.com A similar strategy could theoretically be adapted for the synthesis of the 4-methyl derivative.
The analytical characterization of silylated cresols has been explored, particularly using Gas Chromatography-Mass Spectrometry (GC-MS). Silylation of cresol (B1669610) isomers with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) allows for their clean separation and provides distinct mass spectra. wiley.com For silylated o-cresol, a key fragment is the tropylium (B1234903) ion at m/z = 91, whereas for silylated m- and p-cresol, the base peak is observed at m/z = 165. wiley.com These findings provide a basis for the expected analytical behavior of This compound .
Interactive Data Table: Properties of Silylated Phenols
This table provides known experimental data for compounds structurally related to This compound to offer a comparative basis for its expected properties.
| Property | Value for 2-(trimethylsilyl)phenol chemicalbook.com | Value for Silylated p-cresol (GC-MS) wiley.com | Expected for this compound |
| Molecular Formula | C₉H₁₄OSi | C₁₀H₁₆OSi | C₁₀H₁₆OSi |
| Molecular Weight | 166.29 g/mol | 180.32 g/mol | 180.32 g/mol |
| ¹H NMR (CDCl₃) | δ=7.31 (d, 1H), 7.11-7.17 (m, 1H), 6.86 (t, 1H), 6.51 (d, 1H), 4.92 (s, broad, OH), 0.26 (s, 9H, CH₃) | Data not available | Expected signals for aromatic protons (approx. 6.5-7.2 ppm), a methyl singlet (approx. 2.3 ppm), a trimethylsilyl singlet (approx. 0.2-0.3 ppm), and a hydroxyl proton. |
| ¹³C NMR (CDCl₃) | δ=161.3, 136.2, 131.6, 126.4, 121.6, 115.4 | Data not available | Expected signals for aromatic carbons, methyl carbon, and trimethylsilyl carbons. |
| IR (cm⁻¹) | 3600-3300 (broad, O-H), 3080 (=C-H), 2959 (-C-H), 1593 (C=C) | Data not available | Similar peaks expected. |
| Mass Spec. (EI) | m/z = 166.0864 [M⁺] | Base peak at m/z = 165 | Expected molecular ion at m/z = 180 and a base peak likely at m/z = 165 ([M-CH₃]⁺). |
Structure
3D Structure
Properties
CAS No. |
58933-96-3 |
|---|---|
Molecular Formula |
C10H16OSi |
Molecular Weight |
180.32 g/mol |
IUPAC Name |
4-methyl-2-trimethylsilylphenol |
InChI |
InChI=1S/C10H16OSi/c1-8-5-6-9(11)10(7-8)12(2,3)4/h5-7,11H,1-4H3 |
InChI Key |
VRLOTVSORLJHQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)[Si](C)(C)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Methyl 2 Trimethylsilyl Phenol
Transformations Involving the Aryl-Silicon Bond
The carbon-silicon (C-Si) bond in aryl silanes, including 4-methyl-2-(trimethylsilyl)phenol, is susceptible to cleavage under various conditions, enabling its use as a synthetic handle for the introduction of other functional groups.
Cleavage Reactions of the Carbon-Silicon Bond
The cleavage of the C-Si bond, often termed desilylation, is a key reaction of ortho-silyl phenols. This process can be initiated by electrophiles, nucleophiles, or radical species. Protodesilylation, the replacement of the silyl (B83357) group with a hydrogen atom, is a common transformation. For instance, in studies on related ortho-silyl phenols, significant protodesilylation was observed as a byproduct during palladium-catalyzed Hiyama–Denmark cross-coupling reactions. nih.gov The efficiency of silicon-based cross-coupling of sterically hindered ortho-substituted silanes has been noted to be generally poor, often leading to protodesilylation. nih.gov
Mechanistic studies on related silyl compounds indicate that the direct oxidative cleavage of a C-Si bond is often less likely without the participation of a nearby functional group, such as a hydroxyl group. researchgate.net The presence of the ortho-hydroxyl group in this compound can influence the mechanism of C-Si bond cleavage, potentially through coordination with reagents or by altering the electronic properties of the aromatic ring.
Desilylation in Synthetic Sequences
The strategic removal of the trimethylsilyl (B98337) group from this compound is a valuable tool in multi-step organic synthesis. This desilylation allows for the unmasking of a specific position on the aromatic ring for subsequent functionalization. For example, ortho-silylation of phenols followed by a subsequent reaction and desilylation provides a viable route to substituted phenols. nih.gov
The desilylation can be part of a sequence where the silyl group first acts as a directing group for other transformations before its removal. While specific examples detailing the synthetic sequences for this compound are not prevalent, the general strategy is well-established for ortho-silyl phenols. nih.gov These sequences often involve an initial ortho-C-H silylation of a phenol (B47542) derivative, followed by other transformations, and finally, a nucleophilic process to cleave the C-Si bond, yielding the functionalized phenol. nih.govnih.gov
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a primary site of reactivity, readily undergoing derivatization and serving as a handle for protecting group chemistry.
Derivatization and Functionalization Strategies
The hydroxyl group can be functionalized through various reactions, including O-alkylation and O-acylation, to afford the corresponding ethers and esters. These derivatizations are fundamental in modifying the properties of the parent molecule. The presence of the bulky trimethylsilyl group at the ortho position can influence the rate and outcome of these reactions due to steric hindrance.
Furthermore, the phenolic hydroxyl group can direct the functionalization of the aromatic ring. Transition-metal-catalyzed reactions have been developed for the ortho-selective C-H functionalization of free phenols, highlighting the directing ability of the hydroxyl group. rsc.org While these methods are broadly applicable, the interplay with the existing ortho-silyl group in this compound would be a key consideration for regioselectivity. For example, gold-catalyzed reactions have shown unprecedented C-H functionalization of unprotected phenols with diazo compounds, offering a pathway to complex molecular architectures. acs.org
Protecting Group Chemistry: Formation and Removal of Trimethylsilyl Ethers of Phenols
The hydroxyl group of phenols can be protected as a silyl ether. wikipedia.org In the context of this compound, this would involve the formation of a bis-silylated species, with one silyl group on the oxygen and one on the carbon. The formation of silyl ethers typically involves reacting the phenol with a silyl halide, such as trimethylsilyl chloride, in the presence of a base like imidazole. wikipedia.org
The removal of silyl ethers (desilylation of the O-Si bond) is a crucial step in synthetic sequences. This is commonly achieved using fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions. wikipedia.orgorganic-chemistry.org The relative stability of different silyl ethers to acidic and basic conditions allows for selective deprotection. wikipedia.org For phenolic silyl ethers, specific methods have been developed for their cleavage. For instance, catalytic amounts of trimethylsilyl bromide in methanol (B129727) can chemoselectively cleave alkyl silyl ethers in the presence of aryl silyl ethers.
Table 1: Reagents for Silyl Ether Cleavage
| Reagent/Catalyst | Conditions | Substrate Scope | Reference |
|---|---|---|---|
| Tetra-n-butylammonium fluoride (TBAF) | THF, 25°C | General for silyl ethers | organic-chemistry.org |
| Acetic acid / water | 2:1 mixture, 25°C | Acid-sensitive silyl ethers | organic-chemistry.org |
| Acetyl chloride (catalytic) | Dry MeOH | TBDMS and TBDPS ethers | organic-chemistry.orgorganic-chemistry.org |
| Hafnium(IV) triflate (catalytic) | Varies | 1°, 2°, 3° alkyl and aryl TBS ethers | organic-chemistry.org |
| DBU | Varies | Aryl silyl ethers | organic-chemistry.org |
Participation in Concerted and Stepwise Reactions
The dual functionality of this compound allows for its potential participation in a range of concerted and stepwise reactions. The hydroxyl group is known to be essential for directing ortho-selectivity in certain reactions through a concerted protonation/C-C bond-formation pathway. rsc.org
Mechanistic studies often reveal multi-step pathways in reactions involving complex organic molecules. rsc.org For reactions involving this compound, the interplay between the hydroxyl and silyl groups would likely lead to complex mechanisms. For example, in aryne cycloaddition reactions, ortho-silyl triflates derived from phenols have been shown to be versatile partners. nih.gov This suggests that this compound could be converted to a triflate and subsequently participate in such cycloadditions.
The failure of certain reactions in the absence of a hydroxyl group underscores its importance in directing reactivity and enabling specific transformations, which can proceed through either concerted or stepwise mechanisms. researchgate.net
Mechanistic Studies of Silylation Reactions on Phenols
Mechanistic studies of phenol silylation are crucial for optimizing reaction conditions and achieving desired product selectivity. These investigations often involve a combination of kinetic analysis, catalyst evaluation, and the identification of reaction intermediates.
The competition between kinetic and thermodynamic control is another critical aspect. The kinetic product is the one that forms the fastest, often at lower temperatures, while the thermodynamic product is the most stable and is favored at higher temperatures where the reaction can reach equilibrium. The nature of the solvent can also significantly impact reaction rates. For example, the silylation of phenolic analytes has been observed to be much faster in acetone (B3395972) compared to less polar solvents like dichloromethane (B109758) or hexane, where the reaction can take several hours to reach completion.
Catalysts and additives play a paramount role in directing the outcome of silylation reactions. In the absence of a catalyst, the silylation of phenols with agents like hexamethyldisilazane (B44280) (HMDS) can proceed, though often requiring elevated temperatures. mdpi.com However, for more controlled and efficient reactions, particularly for achieving regioselectivity, catalysts are indispensable.
Transition metal catalysts, particularly those based on iridium and rhodium, have been instrumental in developing methods for the ortho-C-H silylation of phenols. nih.govberkeley.edu These reactions often employ a directing group strategy, where a group on the phenol substrate coordinates to the metal center, bringing the catalyst into proximity with the target C-H bond. For instance, a relay of iridium- and rhodium-catalyzed reactions can be used to synthesize ortho-silyl phenols from phenyl acetates. nih.gov In these systems, monodentate phosphine (B1218219) ligands are often used as additives to modulate the catalyst's activity and selectivity. nih.gov
In other approaches, such as directed ortho-metalation, strong bases like alkyllithiums are used in stoichiometric amounts to deprotonate the ortho-position of a phenol derivative, which is then quenched with a silylating agent. nih.govacs.org Additives like tetramethylethylenediamine (TMEDA) can accelerate these reactions by breaking up alkyllithium aggregates and increasing the basicity of the system. mdpi.com
Biocatalysis offers a greener alternative, with enzymes like silicatein-α showing the ability to catalyze the condensation of phenols with silanols. The enzymatic activity can be influenced by the solvent, with non-polar solvents often providing higher conversions.
The table below summarizes the role of various catalysts and additives in phenol silylation reactions.
| Catalyst/Additive | Silylating Agent | Substrate | Role/Observation |
| [Ir(coe)Cl]₂ / [Rh(nbd)Cl]₂ / P(4-MeOPh)₃ | Disubstituted silyl synthons | Phenyl acetates | Relay catalysis for ortho-C-H silylation; formation of a benzodioxasiline intermediate. nih.gov |
| (-)-Tetramisole | Triphenylsilyl chloride | Secondary alcohols | Nucleophilic catalyst for kinetic resolution; selectivity influenced by silyl chloride substituents. sc.edu |
| n-Butyllithium / TMEDA | Trialkylsilyl chlorides | O-Aryl N-isopropylcarbamates | Directed ortho-metalation for regioselective ortho-silylation. researchgate.net |
| Silicatein-α | Triethylsilanol | Substituted phenols | Biocatalyst for silylation; activity is solvent-dependent. |
The formation of transient intermediates is a hallmark of complex reaction mechanisms. In the catalytic C-H silylation of phenols, several key intermediates are proposed. For instance, in the rhodium-catalyzed silylation of phenyl acetates, a rhodacycloheptane intermediate is suggested to be involved in the C-H activation step. nih.gov The reaction proceeds through the formation of a silyl acetal (B89532), which then undergoes intramolecular C-H silylation to form a benzodioxasiline. This intermediate can then be converted to the final ortho-silyl phenol. nih.gov
In directed ortho-metalation, the key intermediate is an ortho-lithiated aryllithium species, which is stabilized by coordination to the directing group. nih.govacs.org This intermediate is highly reactive towards electrophiles like silyl chlorides.
Spectroscopic techniques, such as NMR, are often employed to detect and characterize reaction intermediates. For example, 29Si NMR studies have been used to investigate the formation of complexes between a catalyst and the silylating agent. sc.edu Computational methods, such as Density Functional Theory (DFT), are also powerful tools for elucidating reaction pathways and the structures of intermediates and transition states.
The general pathway for a directed ortho-C-H silylation can be summarized as:
Coordination of the directing group on the phenol derivative to the metal catalyst.
Intramolecular C-H bond activation at the ortho-position to form a metallacyclic intermediate.
Reaction with the silylating agent, often involving reductive elimination, to form the C-Si bond and regenerate the active catalyst.
Synthetic Utility and Advanced Applications
Precursors for Reactive Intermediates in Organic Synthesis
Ortho-silylaryl triflates and their analogs have become prominent in synthetic chemistry as reliable precursors for arynes, which are highly reactive and versatile intermediates. nih.govresearchgate.net The generation of arynes from these precursors typically occurs under mild conditions, a significant advantage that has led to a renewed interest in aryne chemistry. nih.gov The presence of the trimethylsilyl (B98337) group facilitates the elimination process, leading to the formation of the aryne triple bond. This method has been instrumental in the synthesis of substituted aromatic compounds and has spurred the discovery of novel chemical reactions. acs.org
The generation of arynes from ortho-(trimethylsilyl)aryl precursors is a cornerstone of modern aryne chemistry. The general strategy involves converting the phenolic hydroxyl group into a good leaving group, such as a triflate, fluorosulfate, or chlorobenzenesulfonate. Subsequent treatment with a fluoride (B91410) source initiates a cascade where the fluoride ion attacks the silicon atom, triggering the elimination of the leaving group and forming the aryne intermediate. nih.govresearchgate.net This method provides a low steady-state concentration of the aryne, which is crucial for controlling its high reactivity and achieving selective transformations. researchgate.net This approach has been widely adopted due to its mild conditions and the stability of the precursors. nih.gov
As an alternative to the commonly used but expensive triflating agents like trifluoromethanesulfonic anhydride, o-(trimethylsilyl)aryl fluorosulfates have been developed as cost-effective and stable aryne precursors. researchgate.netacs.org These compounds can be synthesized in high yield by reacting the corresponding o-trimethylsilyl phenol (B47542) with sulfuryl fluoride in the presence of a base. acs.org
The resulting o-(trimethylsilyl)aryl fluorosulfates are air- and moisture-stable, and they can generate arynes under mild conditions upon treatment with a fluoride source like cesium fluoride (CsF). acs.org These arynes have been successfully trapped with various agents. For instance, they undergo Huisgen cycloaddition with azides and Diels-Alder reactions with furans to produce a range of heterocyclic compounds in good to excellent yields. researchgate.netacs.org
Table 1: Selected Cycloaddition Reactions using o-(Trimethylsilyl)phenyl Fluorosulfate (2a) as an Aryne Precursor acs.org The following is an interactive data table. Click on the headers to sort the data.
| Trapping Agent | Product | Yield (%) |
|---|---|---|
| Phenyl azide | 1-Phenyl-1H-benzo[d] nih.govnih.govoup.comtriazole | 89 |
| Furan (B31954) | 1,4-Dihydro-1,4-epoxynaphthalene | 85 |
| Trimethylsilyl azide | 1-Phenyl-1H-benzo[d] nih.govnih.govoup.comtriazole | 39 |
In the search for more economical and safer alternatives to triflates, 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates have emerged as a novel and effective class of aryne precursors. nih.govacs.org These surrogates are prepared through well-established synthetic routes from phenols and 4-chlorobenzenesulfonyl chloride, an inexpensive and easy-to-handle reagent. nih.govnih.gov This method avoids the use of trifluoromethanesulfonic anhydride, which is known for its toxicity, cost, and corrosive nature. researchgate.netnih.gov
The generation of arynes from these precursors proceeds under mild conditions, and they have been successfully utilized in both nucleophilic addition and cycloaddition reactions. nih.govacs.org Nucleophilic addition reactions with various nucleophiles have yielded addition products with yields ranging from 24% to 92%, while cycloaddition reactions have afforded cycloadducts in yields up to 80%. nih.govacs.orgnih.gov
This precursor is highly valued in modern organic synthesis for its role in creating substituted aromatic compounds through a variety of aryne reactions. acs.orgchemicalbook.com
Once generated from precursors like those derived from 4-methyl-2-(trimethylsilyl)phenol, arynes can participate in a wide array of chemical transformations. acs.org The two major classes of these reactions are cycloadditions and nucleophilic additions.
In cycloaddition reactions, the aryne acts as a powerful dienophile or dipolarophile. For example, arynes generated from o-(trimethylsilyl)aryl fluorosulfates or 4-chlorobenzenesulfonates readily undergo [4+2] cycloaddition with dienes like furan to yield 1,4-dihydro-1,4-epoxynaphthalenes. nih.govacs.org They also participate in [3+2] cycloadditions with azides to form benzotriazoles. researchgate.netacs.org
Nucleophilic addition reactions are also highly efficient. nih.gov A variety of nucleophiles, including amines, sulfonamides, phenols, and carboxylic acids, can react with arynes generated from o-silylaryl triflates to produce N- and O-arylated products in high yields. osti.gov For example, 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates have been shown to react with phenols and other nucleophiles, providing addition products with yields of up to 92%. nih.govnih.gov These reactions often proceed with high regioselectivity when unsymmetrical arynes are used. osti.gov
Table 2: Examples of Nucleophilic Addition and Cycloaddition Reactions with Arynes Generated from 2-(Trimethylsilyl)aryl 4-Chlorobenzenesulfonates researchgate.netnih.gov The following is an interactive data table. Click on the headers to sort the data.
| Aryne Precursor | Trapping Agent/Nucleophile | Reaction Type | Product Yield (%) |
|---|---|---|---|
| 2-(Trimethylsilyl)phenyl 4-chlorobenzenesulfonate (B8647990) | Phenol | Nucleophilic Addition | 70 |
| 4-Methyl-2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate | Aniline | Nucleophilic Addition | 81 |
| 2-(Trimethylsilyl)phenyl 4-chlorobenzenesulfonate | Furan | Cycloaddition | 80 |
| 4-Methoxy-2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate | N,N-Diethylamine | Nucleophilic Addition | 92 |
Generation of Arynes from ortho-Trimethylsilyl Aryl Precursors
Building Blocks in Complex Molecule Construction
The utility of aryne precursors derived from substituted 2-(trimethylsilyl)phenols extends to the total synthesis of complex natural products and other intricate molecular scaffolds. nih.govcaltech.edu The ability to generate functionalized arynes provides a convergent and powerful strategy for assembling substituted aromatic cores that might be difficult to access through traditional methods. caltech.edu
A notable application is the use of 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate in the total synthesis of (±)-aporphine. nih.govacs.orgnih.gov Furthermore, highly substituted silyl (B83357) aryl triflate precursors have been employed in reactions that build complex frameworks, obviating the need for late-stage functionalization of aromatic rings. caltech.edu These aryne-based methods offer a convergent approach to constructing functionalized arenes, which is a significant advantage in the synthesis of bioactive molecules and materials. nih.govcaltech.edu
Applications in Catalysis Research
Silylated phenols are increasingly recognized for their potential in catalysis, both as precursors to sophisticated ligands and as components within catalytic systems themselves.
The phenolic oxygen of this compound is a hard donor atom, making it an excellent coordination site for a variety of metal ions. By modifying the molecule, it can be converted into mono- or multidentate ligands for use in coordination chemistry and homogeneous catalysis.
A common strategy involves the condensation of a phenol with an amine to form a Schiff base, which contains an imine [-C=N-] group. nih.govresearchgate.net These Schiff base ligands are highly versatile, and their metal complexes have shown significant catalytic activity. nih.gov
Potential Ligand Synthesis from this compound:
| Reaction Type | Reactant | Resulting Ligand Type | Potential Metal Coordination |
| Mannich Reaction | Formaldehyde, Secondary Amine | Aminomethyl phenol | N,O-bidentate |
| Schiff Base Condensation | Amino-functionalized molecule | Salen-type or other iminophenol | N,O-bidentate or multidentate |
| Phosphorylation | PCl₃ or other phosphorus electrophiles | Phosphinite or Phosphonite | P,O-bidentate |
The ortho-trimethylsilyl group plays a crucial role in these potential ligands. Its significant steric bulk can create a well-defined coordination pocket around the metal center, influencing the activity, selectivity, and stability of the resulting catalyst. This steric hindrance can, for example, promote reductive elimination or prevent catalyst deactivation via dimerization.
The utility of silylated phenols extends beyond ligand synthesis. The silyl group itself can be an active participant in catalytic cycles or a precursor to a catalytically active species. The selective silylation of phenols is recognized as an important transformation because many bioactive natural products and pharmaceuticals contain phenolic moieties that are key to their function. nih.gov
Ortho-silyl phenols, such as this compound, are valuable as:
Precursors to Silanol (B1196071) Catalysts: The trimethylsilyl group can be hydrolyzed to a silanol (-SiOH). Silanols are effective hydrogen-bond donors and have been employed as organocatalysts for a variety of transformations.
Intermediates in Cross-Coupling: The C-Si bond can be activated for use in palladium-catalyzed Hiyama-type cross-coupling reactions to form C-C bonds.
Building Blocks for Chiral Ligands: The directed ortho-silylation strategy has been successfully applied to the synthesis of chiral scaffolds like BINOL, a cornerstone of asymmetric catalysis. nih.govacs.org This demonstrates the power of using silylated phenols as key intermediates in the preparation of high-value, enantioselective catalysts.
The research into catalytic C-H bond silylation has shown that the resulting silyl phenols can be used in gold-catalyzed direct arylation and other important transformations, underscoring their versatility and potential in modern catalysis. nih.govacs.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, offering unparalleled insight into the structure of a molecule at the atomic level. By observing the behavior of atomic nuclei in a magnetic field, one can elucidate the connectivity and chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 4-Methyl-2-(trimethylsilyl)phenol, the ¹H NMR spectrum is predicted to show distinct signals for the trimethylsilyl (B98337) (TMS) group, the aromatic ring protons, the phenolic hydroxyl proton, and the methyl group protons.
The nine protons of the TMS group are chemically equivalent and are expected to produce a sharp singlet, typically appearing far upfield around 0.2-0.4 ppm due to the electropositive nature of silicon. The three protons of the methyl group attached to the aromatic ring would also appear as a singlet, expected in the range of 2.2-2.4 ppm, which is characteristic for a methyl group on a benzene (B151609) ring. chemicalbook.comspectrabase.com
The aromatic region would display signals for the three protons on the benzene ring. The proton at position 6 (adjacent to the hydroxyl group) would likely appear as a doublet, the proton at position 5 (between the methyl and hydrogen) as a doublet, and the proton at position 3 (between the hydroxyl and TMS groups) as a singlet or a finely split doublet. The hydroxyl (-OH) proton typically appears as a broad singlet whose chemical shift can vary significantly depending on solvent, concentration, and temperature, but is often found in the 4.5-7.5 ppm range. pitt.edu
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Trimethylsilyl (-Si(CH₃)₃) | ~ 0.3 | Singlet |
| Methyl (-CH₃) | ~ 2.3 | Singlet |
| Aromatic (H-3, H-5, H-6) | ~ 6.7 - 7.2 | Multiplets/Doublets |
| Hydroxyl (-OH) | Variable (e.g., ~5.0) | Broad Singlet |
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom.
The molecule contains nine distinct carbon environments: the carbon of the methyl group, the carbon of the TMS group, and seven carbons in the aromatic ring (six ring carbons and the carbon attached to the hydroxyl group). The carbon of the TMS group appears upfield, typically near 0 ppm. rsc.org The methyl group carbon is expected around 20-22 ppm. chemicalbook.com
The aromatic carbons resonate between approximately 115 and 160 ppm. The carbon bearing the hydroxyl group (C-1) would be the most downfield-shifted among the ring carbons due to the deshielding effect of the oxygen atom. Conversely, the carbon atom bonded to the silicon (C-2) would also show a distinct shift. Carbons with no attached protons (quaternary carbons), such as C-1, C-2, and C-4, often exhibit signals of lower intensity compared to protonated carbons. youtube.com
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Trimethylsilyl (-Si(CH₃)₃) | ~ 0 |
| Methyl (-CH₃) | ~ 21 |
| Aromatic (C-3, C-5, C-6) | ~ 115 - 135 |
| Aromatic (C-1, C-2, C-4) | ~ 130 - 158 |
While no specific data exists for fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy would be the primary tool for their characterization. The ¹⁹F nucleus is ideal for NMR studies due to its 100% natural abundance and high sensitivity, which is comparable to that of protons.
A key advantage of ¹⁹F NMR is its vast chemical shift range, which is much wider than for ¹H NMR. This large dispersion minimizes the likelihood of signal overlap, even in complex mixtures of fluorinated compounds. hmdb.ca Therefore, if fluorinated analogues of this compound were synthesized, ¹⁹F NMR would allow for the unambiguous detection and quantification of each isomer or derivative. The chemical shift of a fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR a powerful probe for confirming the position and electronic effects of fluorine substitution on the molecule. researchgate.net
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between adjacent aromatic protons, confirming their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly bonded. It would be used to definitively link the proton signals of the methyl and aromatic groups to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for connecting different parts of the molecule. For instance, HMBC would show a correlation between the singlet from the nine TMS protons and the C-2 carbon of the aromatic ring. It would also connect the methyl protons to the C-4 carbon, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It can provide valuable information about the molecule's conformation. For example, a NOESY spectrum could show a correlation between the TMS protons and the aromatic proton at the C-3 position, confirming their spatial proximity.
Vibrational Spectroscopy
Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present in a molecule.
The FT-IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its key functional groups.
A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding. Aromatic C-H stretching vibrations typically appear as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and trimethylsilyl groups would be observed just below 3000 cm⁻¹.
The presence of the aromatic ring is confirmed by C=C stretching vibrations, which give rise to one or more sharp bands in the 1500-1600 cm⁻¹ region. The trimethylsilyl group has strong, characteristic absorption bands. A strong band around 1250 cm⁻¹ is due to the symmetric C-H deformation of the Si-CH₃ groups, and another strong band often appears near 840 cm⁻¹ due to Si-C bond stretching and CH₃ rocking vibrations. researchgate.net
Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Phenolic -OH | O-H Stretch | 3600 - 3200 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (-CH₃, -Si(CH₃)₃) | C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C | C=C Stretch | 1600 - 1500 | Medium, Sharp |
| Trimethylsilyl (Si-CH₃) | Symmetric C-H Deformation | ~ 1250 | Strong |
| Trimethylsilyl (Si-C) | Si-C Stretch / CH₃ Rock | ~ 840 | Strong |
Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis
The FT-Raman spectrum is expected to be dominated by vibrations of the aromatic ring and the trimethylsilyl group. The Si-C stretching and Si-(CH₃)₃ deformation modes are particularly characteristic of organosilicon compounds. scirp.org Vibrations associated with the C-OH bond and the methyl group attached to the ring would also provide key diagnostic peaks. ias.ac.in While a specific experimental spectrum for this compound is not publicly available, the expected vibrational frequencies can be predicted based on data from similar substituted phenols and organosilicon compounds. scirp.orgias.ac.in
Table 1: Predicted FT-Raman Vibrational Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Reference |
| O-H Stretch | Phenolic -OH | 3100 - 3600 | ias.ac.in |
| C-H Stretch (Aromatic) | C-H (Ring) | 3000 - 3100 | ias.ac.in |
| C-H Stretch (Aliphatic) | -CH₃, -Si(CH₃)₃ | 2850 - 3000 | ias.ac.in |
| C=C Stretch (Aromatic) | Benzene Ring | 1400 - 1650 | |
| C-O Stretch | Phenolic C-OH | 1200 - 1300 | ias.ac.in |
| Si-C Stretch | Si-(CH₃)₃ | 600 - 800 | scirp.org |
| Ring Breathing | Benzene Ring | ~1000 | ias.ac.in |
This table presents predicted data based on analogous compounds, as direct experimental data for this compound is not publicly documented.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. For this compound (C₁₀H₁₆OSi), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The precise mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, ²⁸Si). This technique is crucial for confirming the identity of newly synthesized compounds or for identifying unknown substances in a complex mixture.
Table 2: Calculated Exact Masses for this compound Ions
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |
| Molecular Ion [M]⁺• | C₁₀H₁₆OSi | 180.0970 |
| Protonated Molecule [M+H]⁺ | C₁₀H₁₇OSi | 181.1049 |
| Sodiated Adduct [M+Na]⁺ | C₁₀H₁₆NaOSi | 203.0868 |
Data in this table is calculated based on the known molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds. Phenols are often derivatized with silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form their more volatile trimethylsilyl ethers prior to GC-MS analysis. nih.gov Since this compound is already a silylated derivative, it is well-suited for direct GC-MS analysis.
Upon entering the mass spectrometer, the molecule undergoes electron ionization (EI), leading to the formation of a molecular ion (M⁺•) and various fragment ions. The resulting fragmentation pattern is a unique fingerprint that aids in structural identification. For trimethylsilyl derivatives of phenols, fragmentation is highly predictable. researchgate.netnih.gov A key fragmentation is the loss of a methyl radical (•CH₃) from the TMS group, resulting in a prominent peak at [M-15]⁺. researchgate.netnih.gov Other characteristic fragments can arise from the cleavage of the Si-C bond or rearrangements of the aromatic ring.
Table 3: Predicted Key Fragments in the EI-MS of this compound
| Fragment Ion | Description | Predicted m/z | Reference |
| [M]⁺• | Molecular Ion | 180 | researchgate.netnist.gov |
| [M-15]⁺ | Loss of a methyl radical (•CH₃) from the TMS group | 165 | researchgate.netnih.gov |
| [M-15-28]⁺ | Loss of •CH₃ followed by loss of CO | 137 | researchgate.net |
| [C₆H₇O]⁺ | Fragment corresponding to p-cresol (B1678582) | 107 | nih.gov |
| [Si(CH₃)₃]⁺ | Trimethylsilyl cation | 73 | researchgate.netnih.gov |
This table presents predicted data based on established fragmentation patterns for TMS-phenols, as a specific experimental spectrum for this compound is not publicly documented.
X-ray Crystallography for Solid-State Molecular Architecture
Currently, there is no publicly available crystal structure for this compound in crystallographic databases. However, analysis of related substituted phenol (B47542) structures provides insight into the type of data that would be obtained. researchgate.net For instance, the crystal structure of a related compound, (E)-2-Methyl-4-(phenyldiazenyl)phenol, has been determined, revealing its molecular geometry and intermolecular interactions.
Table 4: Example Crystallographic Data for a Related Substituted Phenol
| Parameter | (E)-2-Methyl-4-(phenyldiazenyl)phenol |
| Compound Name | (E)-2-Methyl-4-(phenyldiazenyl)phenol |
| Formula | C₁₃H₁₂N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.0537 Å, b = 10.5716 Å, c = 12.0287 Å |
| α = 90°, β = 108.952°, γ = 90° | |
| Volume (V) | 1088.88 ų |
| Molecules per Unit Cell (Z) | 4 |
This table shows experimental data for a related compound to illustrate the output of an X-ray crystallography study and is not the data for this compound.
Thermal Analysis
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org This method provides valuable information about a material's thermal stability, decomposition temperatures, and the composition of its components. mdpi.com
For this compound, a TGA scan would reveal its decomposition profile. The thermal stability is influenced by the strength of the bonds within the molecule, particularly the C-Si, Si-O, and aromatic C-C bonds. The analysis of related organosilicon compounds and phenolic resins suggests a multi-stage decomposition process. mdpi.comnih.gov The initial weight loss might be attributed to the cleavage of the trimethylsilyl group, followed by the subsequent degradation of the remaining phenolic structure at higher temperatures. mdpi.comdtic.mil Phenolic structures themselves can undergo complex degradation, including the breaking of methylene (B1212753) bridges and the eventual splitting of aromatic rings at very high temperatures. mdpi.com The presence of the silicon atom may lead to the formation of a stable silica (B1680970) or silicon carbide residue at the end of the analysis, especially under an air atmosphere. mdpi.com
Table 5: Predicted Thermal Decomposition Events for this compound
| Temperature Range (°C) | Predicted Event | Mass Loss | Reference |
| < 300 °C | Stable, minimal mass loss | < 5% | mdpi.com |
| 300 - 500 °C | Initial decomposition, potential loss of silyl (B83357) group and side chains | Significant | mdpi.comnih.gov |
| > 500 °C | Degradation of the aromatic ring structure | Further significant loss | mdpi.comnih.gov |
| > 800 °C | Formation of stable residue (e.g., silica/silicon carbide) | Final plateau | mdpi.comnih.gov |
This table presents a hypothetical decomposition profile based on the thermal behavior of related phenolic and organosilicon compounds, as direct experimental TGA data for this compound is not publicly documented.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. However, specific DFT studies on 4-Methyl-2-(trimethylsilyl)phenol have not been reported in the accessible scientific literature. Therefore, quantitative data for its optimized geometry, electronic orbitals, and potential maps are not available.
A full geometry optimization and conformational analysis of this compound using DFT methods would determine its most stable three-dimensional structure. This process involves finding the lowest energy arrangement of its atoms and identifying different spatial orientations (conformers) of the trimethylsilyl (B98337) and hydroxyl groups relative to the phenol (B47542) ring. While this is a standard computational procedure, the results of such an analysis for this specific compound have not been published.
The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, provides insight into the molecule's kinetic stability and polarizability. researchgate.netresearchgate.netnih.govgrowingscience.com For many phenol derivatives, the HOMO is typically localized on the phenol ring and the oxygen atom, while the LUMO distribution varies depending on the substituents. researchgate.netijaemr.com However, without specific calculations for this compound, its precise HOMO-LUMO energies and spatial distributions remain undetermined.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites for electrophilic and nucleophilic attack. nih.gov In phenol-type molecules, negative potential is generally concentrated around the electronegative oxygen atom, while the hydroxyl hydrogen and aromatic protons typically exhibit positive potential. ijaemr.com The specific MEP map for this compound, which would detail the electronic influence of the methyl and trimethylsilyl groups, has not been computationally generated or published.
DFT calculations are frequently used to predict spectroscopic data, such as the vibrational frequencies seen in Infrared (IR) and Raman spectra, and the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govcore.ac.uknih.gov These theoretical predictions are a valuable tool for interpreting experimental spectra. ijaemr.comcore.ac.uk Although experimental IR spectra for similar compounds are available in databases like the NIST Chemistry WebBook nist.gov, and computational methods for predicting NMR shifts are well-developed nih.govnih.gov, a theoretical spectroscopic analysis for this compound is not documented in the literature.
Mechanistic Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out chemical reaction pathways and understanding reaction mechanisms. This involves identifying the structures of transition states and calculating the energy barriers associated with a reaction.
Investigating chemical reactions involving this compound, such as its synthesis or degradation, would require the characterization of transition states and the mapping of reaction energy profiles. This type of computational study provides deep insight into the kinetics and thermodynamics of a chemical process. To date, no such mechanistic studies focusing on this compound have been published, leaving its reactive behavior from a computational standpoint uncharacterized.
Energy Profile Calculations and Reaction Energetics
While a specific energy profile for the synthesis or reactions of this compound is not readily found, we can consider the principles of electrophilic aromatic substitution, a common reaction for phenols. chempedia.infobyjus.commasterorganicchemistry.com The hydroxyl (-OH) group is a strong activating group, directing incoming electrophiles to the ortho and para positions. quora.com In the case of 4-methylphenol (p-cresol), the primary sites for electrophilic attack are the positions ortho to the hydroxyl group. The introduction of a bulky trimethylsilyl group at one of these ortho positions, as in this compound, would have significant steric and electronic consequences that can be explored computationally.
A hypothetical reaction coordinate for an electrophilic substitution on this compound would be calculated to determine the activation energies for substitution at the remaining open positions on the aromatic ring. The energy profile would likely show a higher activation energy for substitution at the position ortho to both the hydroxyl and the bulky trimethylsilyl group due to steric hindrance.
Table 1: Hypothetical Energy Barriers for Electrophilic Aromatic Substitution on Substituted Phenols
| Compound | Position of Electrophilic Attack | Hypothetical Relative Activation Energy (kcal/mol) | Key Influencing Factors |
|---|---|---|---|
| 4-Methylphenol | ortho to -OH | Low | Strong activation by -OH, moderate steric hindrance from -CH3 |
| This compound | ortho to -OH and -Si(CH3)3 | High | Significant steric hindrance from bulky -Si(CH3)3 group |
| This compound | meta to -OH | Moderate-High | Less sterically hindered but electronically disfavored |
This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual values would require specific DFT calculations.
The energetics of the O-H bond are also of significant interest. The bond dissociation enthalpy (BDE) is a key parameter in evaluating the antioxidant potential of phenolic compounds. mdpi.com DFT calculations are frequently used to determine the BDE of substituted phenols. mdpi.com For this compound, the electron-donating nature of both the methyl and trimethylsilyl groups would be expected to influence the O-H BDE.
Predictive Modeling and Reactivity Descriptors
Predictive modeling uses computational methods to forecast the chemical behavior of a molecule. A key aspect of this is the calculation of reactivity descriptors, which are derived from the electronic structure of the molecule. researchgate.net These descriptors help in understanding and predicting the sites of electrophilic and nucleophilic attack.
For a substituted phenol like this compound, important reactivity descriptors would include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of the electron-donating and electron-accepting abilities of a molecule, respectively. A higher HOMO energy suggests a greater propensity to donate electrons to an electrophile.
Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They are used to predict the most likely sites for electrophilic, nucleophilic, and radical attack.
Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (nucleophilic) and blue areas indicating regions of low electron density (electrophilic). For this compound, the ESP map would likely show a high electron density around the phenolic oxygen and at the ortho and para positions of the ring, modulated by the presence of the substituents.
Table 2: Predicted Reactivity Descriptors for Phenolic Compounds
| Compound | Predicted HOMO Energy Level | Most Nucleophilic Site (Predicted) | Key Descriptor Insights |
|---|---|---|---|
| Phenol | Relatively High | ortho/para positions | -OH group strongly activates the ring towards electrophiles. |
| 4-Methylphenol | Higher than Phenol | ortho positions | Electron-donating -CH3 group further increases HOMO energy. |
| This compound | Predicted to be High | ortho/para positions (unsubstituted) | The combined electron-donating effects of -CH3 and -Si(CH3)3 would likely lead to a high HOMO energy, indicating high reactivity. Steric factors would play a major role in reaction outcomes. |
This table presents qualitative predictions based on the electronic nature of substituents. Specific computational studies are required for quantitative values.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, particularly in different environments or when interacting with other molecules. nih.govresearchgate.net While specific MD studies on this compound are not available, the methodology has been applied to related systems like phenolic resins and silane-modified surfaces. nih.govresearchgate.net
An MD simulation of this compound in a solvent, for example, could reveal information about its solvation shell, conformational flexibility, and intermolecular interactions. The bulky and nonpolar trimethylsilyl group would likely influence its solubility and aggregation behavior in different solvents.
Furthermore, MD simulations could be employed to study the interaction of this compound with a biological target, such as an enzyme active site, or its behavior at an interface. researchgate.net These simulations would track the trajectory of each atom over time, providing a detailed picture of the dynamic processes at play. For instance, in a simulation of its interaction with a surface, one could observe the orientation and binding modes of the molecule, which is relevant for applications where it might be used as a surface modifying agent. dntb.gov.ua
Future Research Directions and Emerging Applications
Development of More Efficient and Sustainable Synthetic Routes
Future research will likely focus on creating more direct and greener pathways to 4-Methyl-2-(trimethylsilyl)phenol. Strategies could include:
Direct C-H Silylation: Investigating catalytic methods for the regioselective silylation of p-cresol (B1678582), which would represent a highly atom-economical route.
One-Pot Procedures: Expanding on one-pot methodologies, similar to the conversion of phenol (B47542) derivatives to silyltriflates, to streamline the synthesis and minimize intermediate isolation steps and solvent waste. acs.org
Biocatalysis: Exploring enzymatic routes for the synthesis. While challenging, the use of enzymes could offer unparalleled selectivity under mild, environmentally benign conditions.
The development of such processes is crucial for making this compound and its derivatives readily available for broader investigation.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The primary known application for ortho-silylphenols is as stable and versatile precursors to o-benzyne, a highly reactive intermediate used in the synthesis of complex aromatic compounds. acs.orgacs.org The generation of benzyne (B1209423) from these precursors occurs under mild, fluoride-triggered conditions, which has significantly broadened the scope of aryne chemistry. acs.org
However, the unique electronic and steric environment of this compound suggests that other, less-explored reactivity patterns may be accessible. Future research should aim to uncover these novel transformations. A compelling precedent exists in the ruthenium-mediated reaction of a structurally related phenol, 2-(2',6'-dimethylphenylazo)-4-methylphenol, which resulted in an unexpected migration of a methyl group. nih.gov This type of unforeseen rearrangement highlights the potential for discovering unique chemical behavior.
Areas for exploration could include:
Metal-Mediated Cross-Coupling: Using the silyl (B83357) group as a handle for transition-metal-catalyzed cross-coupling reactions to form C-C or C-heteroatom bonds directly.
Oxidative Coupling: Investigating the behavior of the phenol under oxidative conditions, which could lead to the formation of novel dimeric structures or functionalized polymers.
Rearrangement Reactions: Probing for skeletal rearrangements under thermal, photochemical, or catalytic conditions, potentially leading to valuable and synthetically challenging molecular architectures.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a flask, offers significant advantages in terms of safety, efficiency, and scalability. noelresearchgroup.com This technology is particularly well-suited for handling reactive intermediates and optimizing reaction conditions.
The synthesis of 2-(trimethylsilyl)phenyl perfluorosulfonates, which are key benzyne precursors, has already been successfully adapted to a continuous flow process. acs.org This method allows for the rapid preparation of pure compounds in high yield (e.g., 90% yield for a nonaflate precursor) without the need for cryogenic lithiation or extensive purification. acs.org The transposition of reactions from batch to flow has been shown to dramatically increase reaction rates and yields, as demonstrated in various transformations like aldol (B89426) reactions and Swern oxidations. nih.gov
Future work on this compound will undoubtedly leverage this technology to:
Enable Hazardous Chemistry Safely: Safely generate and use highly reactive intermediates derived from the title compound, such as benzyne, in a controlled manner.
Optimize Synthesis: Rapidly screen and optimize reaction conditions (temperature, pressure, residence time) to maximize yield and selectivity.
Automate Multi-Step Sequences: Integrate the synthesis and subsequent functionalization of this compound into fully automated platforms, streamlining the production of complex molecules.
Table 1: Comparison of Batch vs. Flow Chemistry for Selected Reactions This table illustrates the general advantages of flow chemistry, which are applicable to the synthesis and transformation of compounds like this compound.
| Reaction | Process | Time | Conversion/Yield | Reference |
|---|---|---|---|---|
| Aldol Reaction | Batch | 24 hours | Completion | nih.gov |
| Flow | 20 minutes | 100% | ||
| Swern Oxidation | Batch | N/A | 49% (Product), 50% (Side-product) | nih.gov |
| Flow | N/A | 91% (Product), 8% (Side-product) |
Potential Applications in Advanced Materials Science (e.g., as precursors for silicon-containing polymers)
Organosilicon compounds are fundamental building blocks for advanced materials, including silicon-containing polymers (silicones) and ceramics. dtic.mil These materials are prized for their high thermal and chemical stability, hardness, and desirable dielectric properties. dtic.milgoogle.com
This compound is an attractive candidate as a monomer or precursor in materials science. The phenolic hydroxyl group provides a reactive site for polymerization (e.g., through condensation or etherification), while the silicon and methyl groups can impart specific properties to the resulting polymer. Research into silicon-containing polymers derived from silphenylenesiloxane moieties has yielded materials with high glass transition temperatures (Tg) and excellent thermal stability. researchgate.net For example, certain spiro-type polymers show a Tg of 77°C and retain 73% of their weight at 1000°C. researchgate.net
Future research could explore using this compound to create novel polymers with tailored properties:
High-Performance Resins: Incorporation into phenolic or epoxy resins to enhance thermal stability and flame retardancy.
Dielectric Materials: Synthesis of polysiloxanes or polyethers with potentially low dielectric constants, useful for microelectronics and electrical insulation. researchgate.net
Ceramic Precursors: Pyrolysis of polymers derived from this monomer could yield silicon oxycarbide ceramics with unique properties. dtic.mil
Table 2: Thermal Properties of a Spiro-Type Silicon-Containing Polymer This table showcases the high-performance characteristics of silicon-containing polymers derived from precursors related to the title compound, indicating the potential for developing advanced materials.
| Property | Value | Reference |
|---|---|---|
| Glass Transition Temperature (Tg) | 77 °C | researchgate.net |
| 5% Weight Loss Temperature (Td5) | 421 °C | |
| Weight Residue at 1000 °C (in N₂) | 73 % |
Role in Green Chemistry and Sustainable Chemical Processes
The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. this compound and its chemistry can be advanced through a green chemistry lens.
Key areas for sustainable development include:
Renewable Feedstocks: While currently derived from petrochemical sources, future efforts could explore synthesizing the p-cresol starting material from renewable lignin.
Catalytic Processes: Emphasizing the use of catalytic reactions over stoichiometric reagents to minimize waste, a core principle of green chemistry. This includes developing catalytic C-H silylation routes and using catalytic methods for subsequent transformations.
Biocatalytic Synthesis: A frontier in green chemistry is the use of enzymes for chemical synthesis. Recent research has demonstrated the potential of the enzyme silicatein-α to catalyze the formation of polysiloxanes, offering a more sustainable alternative to conventional synthesis which often uses chlorinated compounds. rsc.org Applying such biocatalytic approaches to the synthesis or polymerization of this compound would be a significant advancement.
Safer Solvents: Moving away from traditional volatile organic compounds towards greener solvents like water, supercritical fluids, or bio-derived solvents in the synthesis and processing steps. nih.gov
By integrating these principles, the lifecycle of this compound, from its synthesis to its final application, can be made more environmentally sustainable.
Q & A
Basic Research Questions
Q. How can 4-Methyl-2-(trimethylsilyl)phenol be synthesized, and what purification methods are recommended?
- Methodology : A common approach involves the silylation of 4-methylphenol using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purification is typically achieved via column chromatography using silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate). Crystallization from ethanol or methanol can yield high-purity crystals for structural validation .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-silylation. Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis of TMSCl.
Q. What crystallographic tools are suitable for resolving the structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. The trimethylsilyl group’s electron density and steric effects require high-resolution data (≤ 1.0 Å) for accurate positional and thermal parameter refinement .
- Data Analysis : Use Olex2 or Mercury for visualization. Validate bond lengths (C–Si: ~1.87 Å) and angles against Cambridge Structural Database (CSD) entries for similar silylated phenols.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Guidelines :
- Storage : Store at 2–8°C in airtight containers under inert gas to prevent moisture-induced hydrolysis .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup due to potential silyl group reactivity .
Advanced Research Questions
Q. How can GC-MS be optimized for quantifying this compound in complex matrices?
- Methodology : Derivatize the compound using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1.2 mL/min). Set MS in SIM mode for m/z 179 (base peak, trimethylsilyl fragment) and 194 (molecular ion) .
- Validation : Include internal standards (e.g., deuterated phenol derivatives) to correct for matrix effects. Limit of detection (LOD) typically reaches 0.1 ppm with this setup.
Q. What computational strategies predict the bioactivity of this compound against enzymes like α-glucosidase?
- Methodology : Perform molecular docking (AutoDock Vina or Schrödinger) using the enzyme’s crystal structure (PDB ID: 2ZE0). Parameterize the ligand with Gaussian 09 (B3LYP/6-31G*). Focus on hydrogen bonding with catalytic residues (e.g., Asp215, Glu277) and hydrophobic interactions with the silyl group .
- Validation : Compare binding energies with known inhibitors (e.g., acarbose). A ΔG ≤ −7.0 kcal/mol suggests significant inhibitory potential .
Q. How does microbial degradation of this compound occur, and what are the key metabolites?
- Experimental Design : Incubate the compound with E. coli BL21(DE3) expressing DmpKLMNOPsed monooxygenase. Monitor degradation via HPLC-UV (λ = 270 nm). Key metabolites include catechol derivatives (detected as TMS-ethers via GC-MS) .
- Mechanistic Insight : The silyl group slows degradation kinetics compared to unmodified phenols. Optimize pH (6.5–7.5) and temperature (30–37°C) for maximal activity .
Data Contradictions and Resolutions
Q. Discrepancies in reported antioxidant activity of silylated phenols: How to reconcile conflicting results?
- Analysis : Variations in assay conditions (e.g., DPPH vs. FRAP) and solvent polarity (aqueous vs. ethanolic) significantly affect measured IC₅₀ values. For this compound, prioritize lipid-soluble assays (e.g., β-carotene bleaching) due to its hydrophobicity .
- Resolution : Normalize data to Trolox equivalents and report solvent systems explicitly.
Methodological Tables
| Parameter | GC-MS Conditions | Crystallographic Refinement |
|---|---|---|
| Column | DB-5MS (30 m × 0.25 mm) | SHELXL |
| Ionization | EI (70 eV) | R-factor target: ≤ 5% |
| Temperature Program | 50°C (2 min) → 300°C @ 10°C/min | Data resolution: ≤ 1.0 Å |
| Key Fragments (m/z) | 179, 194 | C–Si bond length: 1.87 ± 0.02 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
